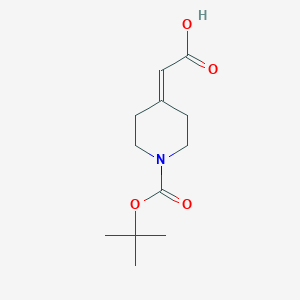

1-Boc-piperidin-4-ylideneacetic acid

Description

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)8-10(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICPNXSVAVWVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC(=O)O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443460 | |

| Record name | [1-(tert-Butoxycarbonyl)piperidin-4-ylidene]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193085-24-4 | |

| Record name | 1-(1,1-Dimethylethyl) 4-(carboxymethylene)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193085-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)piperidin-4-ylidene]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Boc-4-piperidinylidene)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-piperidin-4-ylideneacetic acid: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-piperidin-4-ylideneacetic acid is a valuable bifunctional molecule widely utilized as a key building block in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and an exocyclic acetic acid moiety, offers a versatile scaffold for the synthesis of a diverse range of compounds, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical and spectroscopic characteristics, alongside a detailed experimental protocol for its synthesis. Furthermore, this document explores its application in the development of GABA-A receptor modulators, illustrating its significance in drug discovery with a relevant signaling pathway diagram.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] The presence of the Boc protecting group enhances its stability and solubility in common organic solvents, making it a tractable intermediate in multi-step syntheses.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉NO₄ | [2] |

| Molecular Weight | 241.29 g/mol | [2] |

| CAS Number | 193085-24-4 | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥97.0% (by ¹H NMR) | [1] |

| Storage | Store at room temperature | [1] |

Spectroscopic Data

The structural integrity and purity of this compound are typically confirmed using standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Spectrum consistent with the proposed structure. | [1] |

| ¹³C NMR | Data not explicitly found in searches. | |

| FT-IR | Data not explicitly found in searches. | |

| Mass Spectrometry | Data not explicitly found in searches. |

Note: While a Certificate of Analysis confirms a consistent ¹H NMR spectrum, specific peak assignments, as well as ¹³C NMR, IR, and mass spectrometry data, were not available in the searched literature. Researchers should perform their own analyses for complete characterization.

Experimental Protocols

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of N-Boc-4-piperidone with a phosphonate ylide derived from an acetate synthon, typically triethyl phosphonoacetate. The HWE reaction is favored for its high stereoselectivity, generally yielding the thermodynamically more stable E-isomer, and the ease of removal of the water-soluble phosphate byproduct.

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Step 1: Ylide Generation. To a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

Step 2: Olefination Reaction. The reaction mixture is cooled back to 0 °C, and a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Step 3: Ester Hydrolysis. After completion of the olefination (monitored by TLC), the reaction is cooled to 0 °C, and an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 equivalents) is added. The mixture is stirred at room temperature for 2-4 hours to facilitate the hydrolysis of the ethyl ester.

-

Step 4: Workup and Purification. The reaction mixture is concentrated under reduced pressure to remove the THF. The aqueous residue is then diluted with water and washed with diethyl ether or ethyl acetate to remove any unreacted starting materials and byproducts. The aqueous layer is acidified to a pH of 3-4 with a suitable acid (e.g., 1M HCl), resulting in the precipitation of the crude product. The solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Application in Drug Discovery: A Building Block for GABA-A Receptor Modulators

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system. This compound serves as a versatile starting material for the synthesis of various piperidine-containing compounds, including modulators of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain, and its modulation can lead to anxiolytic, sedative, and anticonvulsant effects.

Derivatives of this compound can be synthesized to interact with allosteric sites on the GABA-A receptor, thereby potentiating the effect of the endogenous ligand, GABA. The general synthetic strategy involves modification of the carboxylic acid group, for example, through amide bond formation, followed by deprotection of the Boc group and further functionalization of the piperidine nitrogen.

Signaling Pathway of GABA-A Receptor Modulation:

Caption: Allosteric modulation of the GABA-A receptor.

This diagram illustrates that a piperidine-based modulator, synthesized from this compound, can bind to an allosteric site on the GABA-A receptor. This binding enhances the influx of chloride ions in response to GABA, leading to hyperpolarization of the postsynaptic neuron and a subsequent inhibitory effect on neurotransmission.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex piperidine derivatives with significant potential in drug discovery. Its well-defined structure and reactivity, facilitated by the Boc protecting group, allow for its incorporation into a variety of molecular scaffolds. The Horner-Wadsworth-Emmons reaction provides a reliable and scalable method for its synthesis. The utility of this compound is particularly evident in the development of CNS-active agents, such as GABA-A receptor modulators, highlighting its importance for researchers and scientists in the pharmaceutical industry. Further characterization of its physical and spectroscopic properties will undoubtedly aid in its broader application.

References

An In-Depth Technical Guide to the Structure Elucidation of 1-Boc-piperidin-4-ylideneacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-Boc-piperidin-4-ylideneacetic acid. This versatile synthetic intermediate is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics.[1] This document outlines a plausible synthetic route and the subsequent analytical techniques required to confirm its molecular structure, presented in a format tailored for researchers and professionals in the field of drug development.

Physicochemical Properties

This compound is a pale yellow solid with the following key identifiers:

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO₄ |

| Molecular Weight | 241.29 g/mol |

| CAS Number | 193085-24-4 |

Synthesis via Wittig Reaction

A common and effective method for the synthesis of this compound is the Wittig reaction. This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide to form an alkene. In this case, N-Boc-4-piperidone serves as the ketone, and a phosphonium ylide derived from an acetic acid synthon is used.

Experimental Protocol: Synthesis

Materials:

-

N-Boc-4-piperidone

-

(Carboxymethyl)triphenylphosphonium bromide

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of (carboxymethyl)triphenylphosphonium bromide in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to 0 °C, and sodium hydride is added portion-wise. The mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours to form the ylide.

-

A solution of N-Boc-4-piperidone in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of water. The THF is removed under reduced pressure.

-

The aqueous residue is washed with diethyl ether to remove triphenylphosphine oxide.

-

The aqueous layer is acidified to pH 3-4 with 1 M HCl and then extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Structure Elucidation Workflow

The confirmation of the synthesized product as this compound requires a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

Spectroscopic Data and Interpretation (Predicted)

Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of its constituent functional groups and data from structurally related compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~5.8 | s | 1H | =CH-COOH |

| ~3.4-3.6 | t | 4H | -N-CH₂- (piperidine ring) |

| ~2.3-2.5 | t | 4H | -C-CH₂- (piperidine ring) |

| 1.47 | s | 9H | -C(CH₃)₃ (Boc group) |

Interpretation: The broad singlet in the downfield region is characteristic of a carboxylic acid proton. The singlet at ~5.8 ppm corresponds to the vinylic proton of the exocyclic double bond. The two triplets in the 2.3-3.6 ppm range are indicative of the methylene protons on the piperidine ring. The prominent singlet at 1.47 ppm with an integration of 9H is the characteristic signal for the tert-butyl group of the Boc protecting group.

¹³C NMR Spectroscopy

| Chemical Shift (δ) (ppm) | Assignment |

| ~170 | -COOH |

| ~155 | -NCOO- (Boc carbonyl) |

| ~140 | =C(CH₂)- |

| ~120 | =CH-COOH |

| ~80 | -C(CH₃)₃ (Boc quaternary carbon) |

| ~45 | -N-CH₂- (piperidine ring) |

| ~35 | -C-CH₂- (piperidine ring) |

| ~28 | -C(CH₃)₃ (Boc methyls) |

Interpretation: The downfield signals at ~170 ppm and ~155 ppm are assigned to the carboxylic acid and carbamate carbonyl carbons, respectively. The signals at ~140 and ~120 ppm represent the sp² hybridized carbons of the exocyclic double bond. The signal at ~80 ppm is characteristic of the quaternary carbon of the Boc group, while the signal at ~28 ppm corresponds to the three equivalent methyl carbons of the Boc group. The signals for the sp³ carbons of the piperidine ring are expected in the upfield region.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2975 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1160 | Strong | C-O stretch |

Interpretation: The broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of a carboxylic acid. The two strong carbonyl peaks around 1710 cm⁻¹ and 1690 cm⁻¹ correspond to the carboxylic acid and the Boc protecting group, respectively. The presence of a medium intensity peak around 1640 cm⁻¹ is indicative of the C=C double bond.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 242.13 | [M+H]⁺ (Calculated for C₁₂H₂₀NO₄⁺: 242.1392) |

| 186.08 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |

| 142.09 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation: The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. Common fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc group, leading to characteristic fragment ions. The observation of a peak at m/z 57 is a strong indicator of the presence of a tert-butyl group.

Experimental Protocols: Characterization

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (optional but recommended): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an ATR accessory.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the spectrum in positive ion mode.

Conclusion

The structural elucidation of this compound is achieved through a systematic approach involving its synthesis, purification, and comprehensive spectroscopic analysis. The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides unambiguous evidence for the proposed structure. This guide provides the necessary theoretical and practical framework for researchers to confidently synthesize and characterize this important building block for drug discovery and development.

References

An In-depth Technical Guide to 1-Boc-piperidin-4-ylideneacetic acid (CAS Number: 193085-24-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-piperidin-4-ylideneacetic acid, a valuable building block in modern medicinal chemistry and organic synthesis. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction, and presents its characteristic analytical data. Furthermore, this guide explores its significant applications in drug discovery, particularly in the development of novel therapeutics, supported by a logical workflow for its utilization in research and development.

Introduction

This compound, with the CAS number 193085-24-4, is a bifunctional molecule featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and an exocyclic acetic acid moiety. This unique structure makes it an important intermediate for introducing the 4-piperidinylideneacetic acid scaffold into more complex molecules. The Boc protecting group provides stability and allows for selective reactions at the carboxylic acid function, while the piperidine ring is a common motif in a vast array of biologically active compounds. This guide serves as a technical resource for researchers leveraging this versatile compound in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| CAS Number | 193085-24-4 |

| Molecular Formula | C₁₂H₁₉NO₄ |

| Molecular Weight | 241.29 g/mol |

| Appearance | Pale yellow solid |

| Purity | ≥ 95% (HPLC) |

| Storage Conditions | Store at 0-8°C |

Synthesis

The primary and most efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of N-Boc-4-piperidone with a phosphonate reagent, typically triethyl phosphonoacetate, in the presence of a base. The HWE reaction is renowned for its high yield and stereoselectivity, generally favoring the formation of the (E)-alkene, which corresponds to the desired product structure.

Synthetic Pathway

The overall synthetic scheme is depicted below. The reaction proceeds by deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to the ketone carbonyl of N-Boc-4-piperidone. The resulting intermediate eliminates a phosphate ester to yield the target alkene.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.6 g, 40 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere at 0°C, add triethyl phosphonoacetate (8.96 g, 40 mmol) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0°C and add a solution of N-Boc-4-piperidone (7.97 g, 40 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of water (50 mL).

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate as a colorless oil.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl ester (from Step 1) in a mixture of THF (50 mL) and methanol (50 mL).

-

Add a solution of lithium hydroxide monohydrate (2.52 g, 60 mmol) in water (25 mL).

-

Stir the mixture at room temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, remove the organic solvents under reduced pressure.

-

Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Cool the aqueous layer to 0°C and acidify to pH 3-4 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a pale yellow solid.

Analytical Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following table summarizes the expected analytical data.

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.46 (s, 9H, Boc), 2.35 (t, J = 5.6 Hz, 2H, piperidine-H), 2.90 (t, J = 5.6 Hz, 2H, piperidine-H), 3.40 (t, J = 5.6 Hz, 2H, piperidine-H), 3.52 (t, J = 5.6 Hz, 2H, piperidine-H), 5.70 (s, 1H, =CH), 11.5 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 28.4 (Boc-CH₃), 35.1, 35.9 (piperidine-C), 44.8, 45.2 (piperidine-C), 80.0 (Boc-C), 115.8 (=CH), 154.7 (Boc C=O), 160.2 (C=CH), 170.5 (COOH) |

| Mass Spectrometry (ESI-MS) | m/z: 242.1 [M+H]⁺, 264.1 [M+Na]⁺ |

| Infrared (IR, KBr) | ν (cm⁻¹): 3400-2500 (br, O-H), 2975 (C-H), 1710 (C=O, acid), 1685 (C=O, carbamate), 1640 (C=C) |

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the ability to further functionalize both the carboxylic acid and, after deprotection, the piperidine nitrogen.

Role as a Synthetic Building Block

This compound serves as a scaffold for the introduction of a substituted piperidine ring, a common feature in many central nervous system (CNS) active drugs, as well as agents targeting other therapeutic areas. The exocyclic double bond and the carboxylic acid provide handles for various chemical transformations, including:

-

Amide bond formation: Coupling of the carboxylic acid with amines to generate a diverse library of amides.

-

Reduction: Reduction of the double bond and/or the carboxylic acid to access saturated piperidine acetic acid derivatives or the corresponding alcohol.

-

Cycloaddition reactions: The double bond can participate in cycloaddition reactions to construct more complex heterocyclic systems.

-

Michael addition: The α,β-unsaturated system can act as a Michael acceptor.

Workflow in Drug Development

The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program.

Conclusion

This compound is a strategically important molecule in the field of organic synthesis and drug discovery. Its straightforward synthesis via the Horner-Wadsworth-Emmons reaction, coupled with its versatile chemical handles, makes it an attractive starting material for the creation of diverse chemical libraries. This guide provides the essential technical information for researchers to effectively utilize this compound in their pursuit of novel and improved therapeutics.

An In-depth Technical Guide to the Synthesis of 1-Boc-piperidin-4-ylideneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Boc-piperidin-4-ylideneacetic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a two-step process commencing with a Horner-Wadsworth-Emmons olefination reaction, followed by ester hydrolysis. This document details the experimental protocols, presents key quantitative data, and illustrates the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound from 1-Boc-4-piperidone is a robust and efficient process. The logical flow of this synthesis is depicted below.

Caption: Synthetic route to this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

This step employs the Horner-Wadsworth-Emmons reaction to introduce the acetic acid ester moiety onto the piperidine ring.[1] This reaction utilizes a phosphonate ylide, which is generally more reactive than the corresponding phosphonium ylide used in the Wittig reaction.

Reaction Scheme:

Caption: Horner-Wadsworth-Emmons olefination.

Procedure:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), triethyl phosphonoacetate (1.2 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, during which time the formation of the phosphonate ylide occurs.

-

A solution of 1-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate as a solid.

Step 2: Synthesis of this compound

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Saponification using a suitable base is a common and effective method.[2]

Reaction Scheme:

Caption: Ester hydrolysis to the final product.

Procedure:

-

To a solution of tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water is added lithium hydroxide monohydrate (2.0-3.0 equivalents).

-

The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction mixture is then concentrated under reduced pressure to remove the THF.

-

The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is acidified to a pH of approximately 3-4 with a suitable acid, such as 1 M HCl.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound as a white to off-white solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Reaction Conditions for the Horner-Wadsworth-Emmons Reaction

| Reagent/Parameter | Molar Ratio (to 1-Boc-4-piperidone) | Solvent | Temperature (°C) | Time (h) |

| 1-Boc-4-piperidone | 1.0 | THF | 0 to RT | 12-16 |

| Triethyl phosphonoacetate | 1.2 | THF | 0 to RT | 1 (ylide formation) |

| Sodium Hydride (60%) | 1.2 | THF | 0 to RT | 1 (ylide formation) |

Table 2: Reagents and Reaction Conditions for the Ester Hydrolysis

| Reagent/Parameter | Molar Ratio (to Ester) | Solvent | Temperature (°C) | Time (h) |

| tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate | 1.0 | THF/H₂O | RT | 2-4 |

| Lithium Hydroxide Monohydrate | 2.0-3.0 | THF/H₂O | RT | 2-4 |

Table 3: Product Yields and Physical Properties

| Compound | Step | Typical Yield (%) | Physical Appearance |

| tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate | 1 | 80-90 | White to off-white solid |

| This compound | 2 | 90-98 | White to off-white solid |

Conclusion

The synthesis of this compound presented in this guide is a reliable and high-yielding process. The Horner-Wadsworth-Emmons reaction provides an efficient means of forming the carbon-carbon double bond, while the subsequent ester hydrolysis is typically straightforward and clean. This synthetic route offers a practical approach for obtaining this important building block for use in various research and development applications within the pharmaceutical and chemical industries.[3]

References

A Technical Guide to 1-Boc-piperidin-4-ylideneacetic acid: A Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-piperidin-4-ylideneacetic acid is a pivotal synthetic intermediate in the field of medicinal chemistry. Its unique structural features, including a Boc-protected piperidine ring and an exocyclic α,β-unsaturated carboxylic acid moiety, render it a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the key molecular properties, synthetic applications, and biological relevance of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental methodologies and a schematic representation of a key signaling pathway targeted by its derivatives are presented to facilitate its application in contemporary drug discovery and development programs.

Core Molecular Data

This compound is a stable, pale yellow solid that serves as a key starting material in multi-step organic syntheses.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in common organic solvents, making it amenable to a wide range of reaction conditions.

| Property | Value | Reference |

| Molecular Weight | 241.29 g/mol | [2] |

| Chemical Formula | C₁₂H₁₉NO₄ | [1] |

| CAS Number | 193085-24-4 | [2] |

| Synonyms | 4-Carboxymethylene-piperidine-1-carboxylic acid tert-butyl ester | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Appearance | Pale yellow solid | [1] |

| Storage | 0-8°C | [1] |

Synthetic Utility and Experimental Protocols

The primary synthetic utility of this compound lies in its reactivity as a Michael acceptor. The electron-withdrawing carboxylic acid group activates the exocyclic double bond, making it susceptible to nucleophilic attack. This reactivity is frequently exploited in the synthesis of β-amino acid derivatives and other complex piperidine-containing structures.

Representative Experimental Protocol: Aza-Michael Addition

The aza-Michael addition of amines to this compound is a common strategy to introduce a nitrogen nucleophile, leading to the formation of β-amino acid derivatives. These products are valuable precursors for peptidomimetics and other biologically active compounds.

Objective: To synthesize a β-amino acid derivative via the aza-Michael addition of a primary or secondary amine to this compound.

Materials:

-

This compound

-

Amine (e.g., benzylamine, piperidine)

-

Aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Optional: Base catalyst (e.g., Triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

-

Stir plate and stir bar

-

Round-bottom flask

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF) to a concentration of 0.1-0.5 M.

-

Addition of Nucleophile: To the stirred solution, add the desired amine (1.0-1.2 eq). If the amine is a salt, a non-nucleophilic base (e.g., TEA, 1.0-1.5 eq) should be added to liberate the free amine. For less reactive amines, a catalytic amount of a stronger base like DBU can be employed.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reactions are typically complete within 2-24 hours.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in an organic solvent such as ethyl acetate or DCM and washed sequentially with a mild aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the desired β-amino acid derivative.

Biological Relevance and Signaling Pathways

Derivatives of this compound have been investigated for their activity against a variety of biological targets. The piperidine scaffold is a common motif in many pharmaceuticals, and its derivatives have shown promise as enzyme inhibitors, receptor modulators, and antifungal agents.

Inhibition of Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthesis

A significant area of interest is the development of piperidine-based inhibitors of Acetyl-CoA Carboxylase (ACC). ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the committed step in fatty acid biosynthesis. ACC has two main isoforms in mammals: ACC1, which is cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation. Inhibition of ACC is a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.

Below is a diagram illustrating the role of ACC in fatty acid synthesis and the mechanism of its inhibition.

Caption: Role of Acetyl-CoA Carboxylase (ACC) and its inhibition.

The diagram illustrates that Acetyl-CoA is converted to Malonyl-CoA by the enzyme Acetyl-CoA Carboxylase (ACC). Malonyl-CoA then serves as a building block for the synthesis of fatty acids. Piperidine-based inhibitors, which can be synthesized from this compound, can block the activity of ACC, thereby inhibiting the production of fatty acids.

Conclusion

This compound is a valuable and versatile chemical entity for the synthesis of complex piperidine derivatives with significant therapeutic potential. Its utility as a Michael acceptor allows for the straightforward introduction of various functional groups, leading to the generation of diverse chemical libraries for drug screening. The successful application of its derivatives as inhibitors of key enzymes such as Acetyl-CoA Carboxylase underscores the importance of this building block in modern medicinal chemistry and drug development. The methodologies and conceptual frameworks presented in this guide are intended to support researchers in harnessing the full potential of this compound in their scientific endeavors.

References

Spectroscopic Profile of 1-Boc-piperidin-4-ylideneacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Boc-piperidin-4-ylideneacetic acid, systematically named (E)-2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetic acid, possesses a unique structure featuring a Boc-protected piperidine ring and an exocyclic α,β-unsaturated carboxylic acid moiety. This combination of functional groups results in a distinct spectroscopic fingerprint. This guide is intended to serve as a reference for researchers, providing the necessary data to confirm the identity and purity of this key building block.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data tables are based on established principles of spectroscopy and typical values for analogous structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | broad s | 1H | -COOH |

| ~5.8 | s | 1H | =CH-COOH |

| ~3.5 | t | 4H | -N-CH₂- (Piperidine ring) |

| ~2.5 | t | 2H | -C(=C)-CH₂- (Piperidine ring) |

| ~2.3 | t | 2H | -C(=C)-CH₂- (Piperidine ring) |

| 1.47 | s | 9H | -C(CH₃)₃ (Boc group) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | -COOH |

| ~154.7 | -N-COO- (Boc carbonyl) |

| ~150.0 | =C(piperidine)- |

| ~118.0 | =CH-COOH |

| ~80.0 | -C(CH₃)₃ (Boc quaternary carbon) |

| ~45.0 | -N-CH₂- (Piperidine ring) |

| ~35.0 | -C(=C)-CH₂- (Piperidine ring) |

| ~30.0 | -C(=C)-CH₂- (Piperidine ring) |

| 28.4 | -C(CH₃)₃ (Boc methyls) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies (KBr Pellet)

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid, H-bonded)[1][2][3] |

| ~2975, ~2860 | Medium | C-H stretch (Aliphatic) |

| ~1710-1690 | Strong | C=O stretch (Carboxylic acid, conjugated)[1][2][3] |

| ~1680 | Strong | C=O stretch (Boc carbamate) |

| ~1640 | Medium | C=C stretch (Alkene)[4][5] |

| ~1420, ~1250 | Strong | C-O stretch and O-H bend (Carboxylic acid)[1] |

| ~1160 | Strong | C-O stretch (Boc ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI) is expected.

Table 4: Predicted Mass Spectrometry Data (ESI)

| m/z (Mass-to-Charge Ratio) | Ion | Notes |

| 242.1336 | [M+H]⁺ | Calculated exact mass for C₁₂H₂₀NO₄⁺. This would be the protonated molecular ion. |

| 264.1155 | [M+Na]⁺ | Calculated exact mass for C₁₂H₁₉NNaO₄⁺. Adduct with sodium is common in ESI. |

| 186.0917 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ | Loss of isobutylene from the Boc group is a characteristic fragmentation.[6] |

| 142.0655 | [M+H - 100]⁺ | Loss of the entire Boc group (C₅H₉O₂) from the protonated molecule. |

| 198.1438 | [M+H - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid group. |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube into the spectrometer. The instrument is then tuned to the appropriate nucleus (¹H or ¹³C) and the magnetic field is shimmed to ensure homogeneity.[7][8]

-

Data Acquisition: Acquire the spectra using appropriate pulse sequences.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Pellet Formation:

-

Data Acquisition: The resulting transparent or translucent KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.[12]

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent mixture, such as methanol/water or acetonitrile/water, often with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode.[15][16]

-

Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to the tip of a capillary. This creates a fine spray of charged droplets.[17][18][19]

-

Desolvation: A heated drying gas (typically nitrogen) causes the solvent to evaporate from the droplets, increasing the charge density until gas-phase ions of the analyte are ejected.[16]

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Workflow Visualization

The logical flow of spectroscopic analysis for structural elucidation is a critical process in chemical research.

Caption: Workflow for the spectroscopic characterization of a synthetic compound.

Conclusion

This guide provides a foundational spectroscopic profile for this compound. The predicted NMR, IR, and MS data, derived from its known structure, offer a reliable reference for researchers engaged in its synthesis and application. The detailed experimental protocols outlined herein provide a standardized approach to obtaining high-quality spectral data, ensuring accurate characterization and facilitating the advancement of research and development in medicinal chemistry.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. echemi.com [echemi.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. reddit.com [reddit.com]

- 7. azolifesciences.com [azolifesciences.com]

- 8. microbenotes.com [microbenotes.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. bhu.ac.in [bhu.ac.in]

- 11. shimadzu.com [shimadzu.com]

- 12. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 13. scienceijsar.com [scienceijsar.com]

- 14. youtube.com [youtube.com]

- 15. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]

- 16. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrospray ionization - Wikipedia [en.wikipedia.org]

A Technical Guide to the Purity and Characterization of 1-Boc-piperidin-4-ylideneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-piperidin-4-ylideneacetic acid is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutics. Its purity is paramount to ensure the integrity and reproducibility of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the characterization and purity assessment of this compound, offering detailed experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO₄ |

| Molecular Weight | 241.29 g/mol |

| Appearance | White to off-white solid |

| Purity (typical) | ≥95% (HPLC) |

| CAS Number | 193085-24-4 |

Synthesis and Potential Impurities

A common and efficient method for the synthesis of this compound involves the Horner-Wadsworth-Emmons (HWE) reaction. This reaction utilizes N-Boc-4-piperidone and a phosphonate reagent, such as triethyl phosphonoacetate, in the presence of a base.

Caption: A typical synthesis workflow for this compound.

Understanding the synthetic route is crucial for identifying potential impurities. Table 2 outlines the most probable impurities that may be present in the final product.

Table 2: Potential Impurities in this compound

| Impurity | Structure | Origin |

| N-Boc-4-piperidone | Unreacted starting material | |

| Triethyl phosphonoacetate | Unreacted reagent | |

| Diethyl phosphate | Byproduct of the HWE reaction | |

| Ethyl 1-Boc-piperidin-4-ylideneacetate | Incomplete hydrolysis if the ester is an intermediate |

Analytical Characterization and Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization and purity assessment of this compound.

Caption: A comprehensive analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for quantifying any impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.

-

Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

Time (min) % A % B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a concentration of approximately 1 mg/mL.

Data Presentation:

Table 3: Representative HPLC Purity Data

| Parameter | Result |

| Purity (by area %) | > 98.5% |

| Retention Time | ~15.2 min |

| Major Impurity 1 (N-Boc-4-piperidone) | < 0.5% |

| Major Impurity 2 (Ethyl ester) | < 0.3% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

Experimental Protocol:

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Concentration: Approximately 10-20 mg/mL.

-

Analyses: ¹H NMR, ¹³C NMR.

Expected Chemical Shifts (in CDCl₃):

Table 4: Expected ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~12.0 | br s | 1H | -COOH |

| ~5.80 | s | 1H | =CH- | |

| ~3.50 | t, J = 5.6 Hz | 4H | -N-CH₂- (piperidine) | |

| ~2.45 | t, J = 5.6 Hz | 4H | -C-CH₂- (piperidine) | |

| 1.47 | s | 9H | -C(CH₃)₃ | |

| ¹³C | ~170.5 | -COOH | ||

| ~154.7 | -N-COO- | |||

| ~150.1 | =C(COOH)- | |||

| ~118.9 | =CH- | |||

| ~79.8 | -C(CH₃)₃ | |||

| ~44.5 | -N-CH₂- (piperidine) | |||

| ~35.2 | -C-CH₂- (piperidine) | |||

| ~28.4 | -C(CH₃)₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Experimental Protocol:

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Ionization Mode: Negative ion mode is typically preferred for carboxylic acids.

-

Sample Preparation: The sample can be introduced directly via infusion or as the eluent from an HPLC system. A typical concentration is 0.1 mg/mL in methanol or acetonitrile.

Expected Result:

-

[M-H]⁻: Calculated for C₁₂H₁₈NO₄⁻: 240.12. Found: 240.12 ± 0.05.

Conclusion

The purity and structural integrity of this compound are critical for its successful application in research and drug development. The analytical methods outlined in this guide, including HPLC, NMR, and mass spectrometry, provide a robust framework for its comprehensive characterization. Adherence to these detailed protocols will ensure the quality and consistency of this important synthetic intermediate.

Stability of 1-Boc-piperidin-4-ylideneacetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 1-Boc-piperidin-4-ylideneacetic acid under various stress conditions. The stability of this compound is a critical parameter in its handling, storage, and application in pharmaceutical development and organic synthesis. This document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and presents a framework for data interpretation.

Chemical Structure and Functional Group Analysis

This compound possesses three key functional groups that influence its chemical stability:

-

Tertiary Amine (within the piperidine ring): The nitrogen atom in the piperidine ring is a tertiary amine, which is susceptible to oxidation.[1][2][3]

-

tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is a common amine protecting group that is known to be labile under acidic conditions.[4][5][6] It is generally stable to basic and nucleophilic conditions.[5][7]

-

α,β-Unsaturated Carboxylic Acid: This moiety contains a carbon-carbon double bond conjugated with a carboxylic acid. This system is susceptible to nucleophilic attack (Michael addition) and the carboxylic acid can undergo decarboxylation under thermal stress.[8][9][10]

The interplay of these functional groups dictates the overall stability profile of the molecule.

Predicted Degradation Pathways

Based on the functional group analysis, the following degradation pathways are predicted for this compound.

Acid-Catalyzed Deprotection

Under acidic conditions, the Boc group is expected to be cleaved, yielding the free piperidin-4-ylideneacetic acid. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which can then be quenched to form isobutylene.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. reddit.com [reddit.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 1-Boc-piperidin-4-ylideneacetic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Boc-piperidin-4-ylideneacetic acid, a valuable building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, commercial availability, synthetic methodologies, and applications in the development of pharmacologically active agents.

Chemical Properties and Commercial Availability

This compound, systematically named (1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetic acid, is a derivative of piperidine featuring a protected amine and an exocyclic acrylic acid moiety. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate in multi-step syntheses.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various commercial suppliers and chemical databases.

| Property | Value |

| CAS Number | 193085-24-4 |

| Molecular Formula | C₁₂H₁₉NO₄ |

| Molecular Weight | 241.29 g/mol |

| Appearance | Pale yellow solid |

| Purity | ≥95% (HPLC)[1] |

| Storage Conditions | 0-8°C[1] |

| Synonyms | 4-Carboxymethylene-piperidine-1-carboxylic acid tert-butyl ester |

Commercial Suppliers

This compound is readily available from a range of chemical suppliers specializing in building blocks for research and development. Table 2 lists some of the prominent commercial suppliers.

| Supplier | Purity | Available Quantities |

| Chem-Impex International, Inc. | ≥95% (HPLC)[1] | Gram to bulk scale |

| Sigma-Aldrich (Merck) | Not specified | Research quantities |

| BLD Pharm | Not specified | Gram to kilogram scale |

| Fluorochem | 97% | 5 g to 500 g |

| Afine Chemicals | Not specified | Inquire for details |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate ester with a ketone, in this case, N-Boc-4-piperidone.

Generalized Horner-Wadsworth-Emmons Synthesis

This section provides a detailed, generalized experimental protocol for the synthesis of this compound from N-Boc-4-piperidone and a phosphonoacetate reagent.

Reaction Scheme:

Caption: Horner-Wadsworth-Emmons synthesis of the ethyl ester of this compound.

Materials:

-

N-Boc-4-piperidone

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Lithium hydroxide (LiOH)

-

Water

-

1 M Hydrochloric acid (HCl)

Protocol:

-

Ylide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous THF to the flask to create a slurry. Cool the slurry to 0°C in an ice bath. Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Olefination: Cool the reaction mixture back to 0°C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0°C. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl ester of this compound.

-

Saponification: Dissolve the crude ethyl ester in a mixture of THF and water. Add an excess of lithium hydroxide (e.g., 3-4 equivalents) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Purification: Acidify the reaction mixture to a pH of approximately 3-4 with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography or recrystallization if necessary.

Analytical Methods

The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC). The structural identity is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method for the purity assessment of this compound is outlined in Table 3.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A suitable gradient, e.g., 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Resonances (in CDCl₃):

-

~5.7 ppm: A singlet for the vinylic proton.

-

~3.5 ppm: A triplet for the two piperidine protons adjacent to the nitrogen on the side of the double bond.

-

~3.4 ppm: A triplet for the other two piperidine protons adjacent to the nitrogen.

-

~2.9 ppm: A triplet for the two piperidine protons alpha to the double bond.

-

~2.4 ppm: A triplet for the other two piperidine protons alpha to the double bond.

-

1.47 ppm: A singlet for the nine protons of the Boc group.

Expected ¹³C NMR Resonances (in CDCl₃):

-

~170 ppm: Carboxylic acid carbon.

-

~158 ppm: Carbonyl carbon of the Boc group.

-

~155 ppm: Quaternary carbon of the double bond.

-

~118 ppm: Vinylic CH of the double bond.

-

~80 ppm: Quaternary carbon of the Boc group.

-

~45 ppm: The two piperidine carbons adjacent to the nitrogen.

-

~35 ppm: The two piperidine carbons alpha to the double bond.

-

~28 ppm: The three methyl carbons of the Boc group.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules.[1] The piperidine scaffold is a common motif in many pharmaceuticals, and the exocyclic double bond and carboxylic acid functionality of this intermediate allow for diverse chemical modifications.[2]

Role as a Synthetic Intermediate

The compound is utilized in medicinal chemistry to introduce the substituted piperidine moiety into larger molecules, which can be crucial for modulating properties such as receptor binding, solubility, and metabolic stability.[1] Its applications are found in the development of treatments for neurological disorders, as well as in other therapeutic areas.[1]

Exemplary Synthetic Pathway: Fentanyl Synthesis

To illustrate the utility of a closely related precursor, N-Boc-4-piperidone, the following diagram outlines a synthetic pathway to the potent analgesic, Fentanyl. This showcases how the protected piperidine core can be elaborated into a complex pharmaceutical agent.

Caption: Synthetic pathway of Fentanyl from N-Boc-4-piperidone.

This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and chemical synthesis. The information presented is intended to facilitate its effective use as a key building block in the creation of novel and impactful molecules.

References

Methodological & Application

1-Boc-Piperidin-4-ylideneacetic Acid: A Versatile Scaffold for Potent Enzyme Inhibitors in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Boc-piperidin-4-ylideneacetic acid is a valuable bifunctional building block in medicinal chemistry, offering a unique combination of a protected piperidine ring and a reactive carboxylic acid moiety with an exocyclic double bond. This versatile scaffold provides a robust platform for the synthesis of a diverse range of bioactive molecules, particularly potent and selective enzyme inhibitors. The piperidine core is a prevalent motif in numerous approved drugs, valued for its favorable pharmacokinetic properties. The ylideneacetic acid functionality serves as a handle for various chemical transformations, including amide bond formation, reduction, and cycloaddition reactions, enabling the exploration of diverse chemical space and the optimization of pharmacological activity.

These application notes provide an overview of the utility of this compound in the development of inhibitors for three key enzyme targets: Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MGL), and Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). Detailed experimental protocols for the synthesis of representative inhibitor cores are provided, along with a summary of relevant biological data.

Application in the Synthesis of FAAH and MGL Inhibitors

The endocannabinoid system, which includes the enzymes FAAH and MGL, plays a crucial role in regulating various physiological processes, including pain, inflammation, and mood. Inhibition of these enzymes can augment the levels of endogenous cannabinoids, offering therapeutic benefits. The this compound scaffold can be elaborated into potent inhibitors of both FAAH and MGL.

A common strategy involves the coupling of the carboxylic acid with various amine-containing fragments to introduce diversity and tune the pharmacological profile. The exocyclic double bond can be retained or reduced to a saturated alkyl chain, providing further opportunities for structural modification.

Quantitative Data: Potency of Piperidine-Based Inhibitors

The following table summarizes the in vitro inhibitory potencies (IC50 values) of representative piperidine-based inhibitors against FAAH and MGL. While not all of these compounds are directly synthesized from this compound, they represent the types of target molecules that can be accessed using this building block and highlight the potency achievable with the piperidine scaffold.

| Target Enzyme | Inhibitor Class | Representative Compound/Reference | IC50 (nM) |

| FAAH | Piperidine Urea | PF-750[1] | 16.2 |

| Piperidine Carbamate | Indolylalkyl)piperidine carbamate derivative[2] | ~100 | |

| Piperazine Urea | JNJ1661010[1] | 33 | |

| MGL | Benzylpiperidine | Compound 13[3] | 2.0 |

| Benzylpiperidine | Compound 7[3] | 133.9 | |

| Aryl Formyl Piperidine | Compound 36[4] | 15 | |

| Piperazine Carbamate | JZL195 (dual inhibitor)[5] | 4 |

Application in the Synthesis of RORγt Inhibitors

RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases. Small molecule inhibitors of RORγt are therefore attractive therapeutic agents. The piperidine moiety is a common feature in many reported RORγt inhibitors, often serving as a central scaffold to orient key pharmacophoric groups. This compound can be utilized to construct such inhibitors, for instance, by coupling its carboxylic acid to a core fragment that interacts with the receptor.

Quantitative Data: Potency of RORγt Inhibitors with a Piperidine Moiety

The following table presents the IC50 values for representative RORγt inhibitors that incorporate a piperidine scaffold.

| Inhibitor Class | Representative Compound/Reference | IC50 (nM) |

| RORγt | N-(Indazol-3-yl)piperidine-4-carboxylic Acid | Compound 25[6] |

| Ethylsulfonylbenzyl derivative | S18-000003[7] | |

| Pyrazinone derivative | BI 730357[8] |

Experimental Protocols

The following protocols provide detailed methodologies for key transformations of this compound to generate core structures for enzyme inhibitors.

Protocol 1: Amide Bond Formation with an Aniline Derivative

This protocol describes the coupling of this compound with a substituted aniline, a common step in the synthesis of various enzyme inhibitors.

Materials:

-

This compound

-

Substituted Aniline (e.g., 4-chloroaniline)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

-

Add the substituted aniline (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: Reduction of the Exocyclic Double Bond and Esterification

This protocol details the saturation of the exocyclic double bond followed by esterification of the carboxylic acid, yielding a versatile intermediate for further elaboration.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (anhydrous)

-

Hydrogen gas (H2)

-

Thionyl chloride (SOCl2) or other esterification reagent

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

Part A: Reduction of the Double Bond

-

Dissolve this compound (1.0 eq) in methanol in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-piperidine-4-acetic acid.

Part B: Esterification

-

Dissolve the crude 1-Boc-piperidine-4-acetic acid from Part A in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3 until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the methyl ester.

Visualizations

Signaling Pathway: FAAH and MGL in the Endocannabinoid System

Caption: FAAH and MGL inhibition by piperidine-based drugs.

Experimental Workflow: Synthesis of an Amide Derivative

Caption: Workflow for amide synthesis.

Logical Relationship: Scaffold to Target

Caption: Scaffold modification to target different enzymes.

References

- 1. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Piperidine Derivatives from 1-Boc-piperidin-4-ylideneacetic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine scaffolds are fundamental building blocks in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Their prevalence is due to their ability to introduce favorable physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[3] 1-Boc-piperidin-4-ylideneacetic acid is a versatile starting material for the synthesis of a diverse range of piperidine derivatives. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for controlled reactions, while the carboxylic acid and the exocyclic double bond provide two key points for chemical modification.[4]

This document provides detailed application notes and experimental protocols for the synthesis of various piperidine derivatives from this compound, focusing on two primary transformations: amide bond formation and the subsequent reduction of the exocyclic double bond.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-step process. The first step is the coupling of this compound with a variety of primary and secondary amines to form the corresponding amides. This is a crucial step for introducing molecular diversity. The second step involves the reduction of the exocyclic double bond of the resulting amide derivatives to yield saturated piperidine acetic acid amides. This reduction can be achieved through catalytic hydrogenation.

Caption: General workflow for the synthesis of piperidine derivatives.

Data Presentation: Amide Coupling and Reduction Reactions

The following tables summarize the quantitative data for the synthesis of representative piperidine derivatives.

Table 1: Synthesis of 1-Boc-piperidin-4-ylidene-acetamide Derivatives

| Amine | Coupling Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Aniline | EDC, HOBt, DIPEA | DMF | 12 | RT | 92 |

| Benzylamine | HATU, DIPEA | DMF | 4 | RT | 95 |

| Morpholine | EDC, HOBt, DIPEA | DCM | 16 | RT | 88 |

| 4-Fluoroaniline | EDC, HOBt, DIPEA | DMF | 12 | RT | 90 |

Yields are representative and based on amide coupling reactions with similar substrates.

Table 2: Reduction of 1-Boc-piperidin-4-ylidene-acetamide Derivatives

| Starting Amide | Catalyst | Solvent | Pressure (psi) | Time (h) | Temp (°C) | Yield (%) |

| N-phenyl-2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetamide | 10% Pd/C | Methanol | 50 | 16 | RT | 95 |

| N-benzyl-2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetamide | 10% Pd/C | Ethanol | 50 | 16 | RT | 98 |

| 1-(2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetyl)morpholine | 10% Pd/C | Methanol | 50 | 18 | RT | 93 |

| N-(4-fluorophenyl)-2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetamide | 10% Pd/C | Ethanol | 50 | 16 | RT | 96 |

Yields are representative and based on catalytic hydrogenation of similar unsaturated piperidine systems.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a general method for the synthesis of amides from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired primary or secondary amine (1.1 eq).

-

Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: General Procedure for Catalytic Hydrogenation

This protocol describes the reduction of the exocyclic double bond of 1-Boc-piperidin-4-ylidene-acetamide derivatives.

Materials:

-

1-Boc-piperidin-4-ylidene-acetamide derivative

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a hydrogenation vessel, dissolve the 1-Boc-piperidin-4-ylidene-acetamide derivative (1.0 eq) in methanol or ethanol.

-